molecular formula C30H41N5O8 B12420589 Pomalidomide-amido-C4-amido-C6-NH-Boc

Pomalidomide-amido-C4-amido-C6-NH-Boc

Cat. No.: B12420589
M. Wt: 599.7 g/mol
InChI Key: QYRMZFOSCLMHJD-UHFFFAOYSA-N
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Description

Pomalidomide-amido-C4-amido-C6-NH-Boc: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C4-amido-C6-NH-Boc involves the conjugation of a Pomalidomide-based cereblon ligand with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-amido-C4-amido-C6-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pomalidomide-amido-C4-amido-C6-NH-Boc has several scientific research applications, including:

    Chemistry: Used in the study of targeted protein degradation and the development of new chemical probes.

    Biology: Employed in biological research to understand protein functions and interactions.

    Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Pomalidomide-amido-C4-amido-C6-NH-Boc involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex tags the target protein for degradation by the proteasome. The compound binds to the cereblon ligand, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Uniqueness: Pomalidomide-amido-C4-amido-C6-NH-Boc is unique due to its specific linker structure, which provides distinct properties and applications in PROTAC technology. Its ability to target specific proteins for degradation makes it a valuable tool in scientific research .

Properties

Molecular Formula

C30H41N5O8

Molecular Weight

599.7 g/mol

IUPAC Name

tert-butyl N-[6-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]hexyl]carbamate

InChI

InChI=1S/C30H41N5O8/c1-30(2,3)43-29(42)32-18-9-5-4-8-17-31-22(36)13-6-7-14-23(37)33-20-12-10-11-19-25(20)28(41)35(27(19)40)21-15-16-24(38)34-26(21)39/h10-12,21H,4-9,13-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39)

InChI Key

QYRMZFOSCLMHJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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